2-Methyl-4,6-diphenyl-1,3,5-triazine
Description
Historical Context and Evolution of Symmetrical Triazine Chemistry
The journey of 1,3,5-triazine (B166579) chemistry began in the 19th century with the synthesis of its most famous derivative, melamine (B1676169) (2,4,6-triamino-1,3,5-triazine). The early focus of triazine chemistry was predominantly on symmetrical derivatives, largely due to the straightforward synthetic routes available. The trimerization of nitriles, a powerful method for constructing the triazine ring, naturally leads to symmetrically substituted products. wikipedia.orgchim.it For instance, the acid-catalyzed trimerization of benzonitrile (B105546) yields 2,4,6-triphenyl-1,3,5-triazine (B147588).
Another cornerstone of early triazine synthesis was the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and highly reactive starting material. mdpi.commdpi.com The stepwise substitution of the chlorine atoms with various nucleophiles allowed for the preparation of a wide range of symmetrical triazines with diverse functionalities. This reactivity has been extensively exploited in the synthesis of dyes, polymers, and agricultural chemicals. wikipedia.org The Pinner triazine synthesis, involving the reaction of amidines with phosgene, also contributed to the arsenal (B13267) of methods for preparing s-triazines. wikipedia.orgwikipedia.org
Fundamental Significance of the 1,3,5-Triazine Core in Organic Chemistry
The 1,3,5-triazine ring is a π-deficient system due to the presence of three electronegative nitrogen atoms. This electron-deficient nature is central to its chemical behavior and wide-ranging applications. It renders the carbon atoms of the ring susceptible to nucleophilic attack, a characteristic that is fundamental to the derivatization of triazines, particularly from cyanuric chloride. mdpi.comresearchgate.net
The triazine core serves as a versatile scaffold in supramolecular chemistry, capable of forming well-defined hydrogen-bonded networks. This property is famously observed in melamine-cyanuric acid rosettes. Furthermore, the rigid, planar structure of the triazine ring makes it an excellent building block for the construction of complex molecular architectures, including dendrimers and covalent organic frameworks. mdpi.com Its derivatives have found utility as reagents in organic synthesis, for example, as dehydrating agents and in coupling reactions. eurekaselect.com The inherent thermal and chemical stability of the triazine ring also contributes to its prevalence in materials science. globalscitechocean.com
Positioning of 2-Methyl-4,6-diphenyl-1,3,5-triazine within Contemporary Triazine Research
In recent decades, the focus of triazine research has expanded significantly from symmetrical to asymmetrically substituted derivatives. These unsymmetrical triazines offer a higher degree of molecular complexity and the potential for more finely tuned electronic and steric properties. This compound exemplifies this class of compounds.
The synthesis of such unsymmetrical triazines presents a greater challenge than their symmetrical counterparts. One key strategy is the controlled cross-cyclotrimerization of two different nitriles, in this case, acetonitrile (B52724) and benzonitrile. nih.govacs.orgresearchgate.net The success of such reactions often depends on carefully controlling the reaction conditions to favor the desired unsymmetrical product over the two possible symmetrical byproducts.
The interest in asymmetrically substituted triazines like this compound is driven by their potential applications in materials science and medicinal chemistry. The combination of different substituents on the triazine core allows for the precise tuning of photophysical and electronic properties, making them promising candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.orgrsc.org The introduction of asymmetry can influence molecular packing in the solid state, which is a critical factor for charge transport in organic semiconductors.
In medicinal chemistry, the varied substituents on an unsymmetrical triazine scaffold can interact with different binding pockets of a biological target, potentially leading to enhanced potency and selectivity of drug candidates. nih.govnih.govnih.gov While the specific research applications of this compound are not as extensively documented as some other triazine derivatives, its structure represents a platform for developing novel materials and therapeutic agents.
Detailed Research Findings
The synthesis of this compound can be achieved through the cross-cyclotrimerization of benzonitrile and acetonitrile. The reaction yields a mixture of the desired unsymmetrical product along with the symmetrical triazines, 2,4,6-triphenyl-1,3,5-triazine and 2,4,6-trimethyl-1,3,5-triazine. The relative yields of these products are sensitive to the reaction conditions.
Below is a data table summarizing the yields of the different triazine products obtained from the cross-cyclotrimerization of benzonitrile and acetonitrile under varying molar ratios.
| Entry | Benzonitrile:Acetonitrile Ratio | This compound Yield (%) | 2,4,6-Triphenyl-1,3,5-triazine Yield (%) |
|---|---|---|---|
| 1 | 1:1 | - | Preferential formation |
| 2 | 1:10 | 25 | 10 |
Spectroscopic data for this compound has been reported, confirming its structure.
| Technique | Reported Data |
|---|---|
| ¹H NMR | δ 8.55 (m, 4H), 7.55-7.40 (m, 6H), 2.80 (s, 3H) ppm |
While extensive research on the specific properties and applications of this compound is limited in publicly available literature, its structure as an unsymmetrical triazine places it within the broader context of contemporary research into advanced materials and pharmaceuticals. The principles of molecular design that apply to asymmetrically substituted triazines suggest potential for this compound in areas such as organic electronics and medicinal chemistry, warranting further investigation.
Structure
3D Structure
Properties
CAS No. |
3599-62-0 |
|---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-methyl-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C16H13N3/c1-12-17-15(13-8-4-2-5-9-13)19-16(18-12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
YONYPNNXOHWPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for the structural elucidation of 2-Methyl-4,6-diphenyl-1,3,5-triazine in solution, offering precise insights into its atomic connectivity and spatial arrangement.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl and phenyl protons. The methyl (–CH₃) protons typically appear as a sharp singlet in the upfield region, anticipated around δ 2.1–2.8 ppm. The protons of the two phenyl rings are observed in the downfield aromatic region (δ 7.0–9.0 ppm). Due to the electronic influence of the triazine ring, the ortho-protons of the phenyl groups are expected to be the most deshielded, appearing furthest downfield, followed by the meta- and para-protons.
The ¹³C NMR spectrum provides complementary information on the carbon framework. The carbon atom of the methyl group is expected in the high-field region (δ 20–30 ppm). The carbons of the phenyl rings typically resonate between δ 125–140 ppm. The carbon atoms within the heterocyclic 1,3,5-triazine (B166579) ring are significantly deshielded due to the electronegativity of the adjacent nitrogen atoms, with their chemical shifts appearing far downfield, often in the range of δ 165–175 ppm. Specifically, the C2 carbon (bearing the methyl group) and the C4/C6 carbons (bearing the phenyl groups) are expected to have distinct chemical shifts within this region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges based on analyses of similar compounds.
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Methyl | -CH₃ | 2.1 – 2.8 | 20 – 30 |
| Phenyl | ortho-H | 8.5 – 8.9 | 128 – 131 |
| Phenyl | meta-H | 7.4 – 7.8 | 128 – 131 |
| Phenyl | para-H | 7.4 – 7.8 | 132 – 135 |
| Phenyl | ipso-C | Not Applicable | 135 – 138 |
| Triazine | C2 | Not Applicable | 170 – 175 |
| Triazine | C4, C6 | Not Applicable | 168 – 173 |
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the molecular structure. emerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, strong cross-peaks would be observed between the adjacent ortho-, meta-, and para-protons on the phenyl rings, confirming their connectivity in a single spin system. The methyl protons would not show any COSY correlations, consistent with their singlet nature.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This technique would definitively link the proton signals of the methyl group and the phenyl rings to their corresponding carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2- and 3-bond) ¹H-¹³C correlations. Key expected correlations for this molecule include a cross-peak between the methyl protons and the C2 carbon of the triazine ring, as well as the ipso-carbon of the phenyl ring if applicable. Furthermore, the ortho-protons of the phenyl groups would show correlations to the C4/C6 carbons of the triazine ring, unequivocally establishing the connection points between the phenyl and triazine moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would show a correlation between the methyl protons and the ortho-protons of the phenyl rings, providing evidence for their spatial proximity and helping to define the molecule's preferred conformation.
Substituted triazines are known to exhibit restricted rotation around the bonds connecting substituents to the triazine ring. chim.itresearchgate.net In this compound, the rotation around the C(triazine)–C(phenyl) bonds can be hindered due to steric interactions and potential π-conjugation effects. This restricted rotation can make the two ortho-protons (and the two meta-protons) on a phenyl ring chemically non-equivalent at low temperatures, leading to a splitting of their NMR signals.
Dynamic NMR studies, involving the acquisition of spectra at various temperatures, can be used to study this conformational process. As the temperature is increased, the rate of rotation increases, causing the distinct signals for the non-equivalent protons to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal. By analyzing the coalescence temperature and the chemical shift difference between the signals, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated. For related arylamino-1,3,5-triazines, these rotational barriers have been found to be in the range of 59–77 kJ/mol. researchgate.net Similar studies on this compound would quantify the steric and electronic effects governing its conformational flexibility. nih.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
The FT-IR spectrum of this compound reveals the presence of its key functional groups through characteristic vibrational frequencies. The spectrum is dominated by absorptions from the triazine core and the phenyl substituents.
Key characteristic absorption bands include:
Aromatic C-H Stretching: Weak to medium bands typically observed above 3000 cm⁻¹.
Aliphatic C-H Stretching: Bands corresponding to the methyl group, expected in the 2850–3000 cm⁻¹ region.
Aromatic C=C Stretching: Multiple sharp bands of variable intensity in the 1450–1610 cm⁻¹ region, characteristic of the phenyl rings.
Triazine Ring Stretching: Strong characteristic bands for the C=N and C-N stretching vibrations of the 1,3,5-triazine ring, typically found in the 1350–1600 cm⁻¹ range. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for this compound This interactive table presents the expected vibrational frequencies and their corresponding assignments.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3020 – 3080 | Medium-Weak | Aromatic C-H Stretch |
| 2870 – 2960 | Medium-Weak | Aliphatic C-H Stretch (Methyl) |
| ~1580, ~1520 | Strong | Triazine Ring C=N Stretching |
| 1450 – 1610 | Medium-Strong | Aromatic C=C Ring Stretching |
| ~1360 | Strong | Triazine Ring C-N Stretching |
| 690 – 770 | Strong | Aromatic C-H Out-of-Plane Bending |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns
Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns under ionization. For this compound (C₁₆H₁₃N₃), the calculated monoisotopic mass is approximately 247.11 Da.
In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺˙) would be observed at m/z 247. This peak is expected to be relatively intense due to the stability of the aromatic system. The fragmentation pattern is dictated by the cleavage of the weakest bonds and the formation of stable fragment ions. Plausible fragmentation pathways include:
Loss of a methyl radical (•CH₃) from the molecular ion to yield a stable cation at m/z 232 ([M-15]⁺).
Loss of a phenyl radical (•C₆H₅) to produce a fragment ion at m/z 170 ([M-77]⁺).
Cleavage of the triazine ring, which can lead to various smaller fragments, such as the benzonitrile (B105546) cation (C₆H₅CN⁺) at m/z 103. arkat-usa.org
Electrospray ionization is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of a compound. nih.gov When analyzed by ESI-MS in positive ion mode, this compound is expected to be readily protonated on one of the basic nitrogen atoms of the triazine ring. nih.govmdpi.com This would result in the observation of a prominent protonated molecular ion ([M+H]⁺) at m/z 248, confirming the molecular mass of the parent compound. sci-hub.se
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₆H₁₃N₃, HRMS would be employed to verify this composition. The analysis, typically using a technique like electrospray ionization (ESI), would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. The experimentally determined mass would be compared against the calculated exact mass. A very small mass difference, usually in the range of parts per million (ppm), confirms the molecular formula with high confidence.
While specific experimental HRMS data for this compound was not found in the surveyed literature, the technique has been widely applied to characterize various other substituted 1,3,5-triazines. For example, in the characterization of related triazine derivatives, HRMS data is presented as a comparison between the calculated and found m/z values for the protonated molecule [M+H]⁺, confirming the respective elemental compositions. nih.govmdpi.com
Electronic Absorption and Emission Spectroscopy
The electronic absorption properties of aryl-substituted triazines are characterized by strong absorption bands in the ultraviolet region, arising from π–π* electronic transitions within the conjugated system formed by the triazine and phenyl rings. acs.orgnih.gov The absorption spectrum of this compound is expected to be similar to that of its well-studied analogue, 2,4,6-triphenyl-1,3,5-triazine (B147588).
Studies on extended 2,4,6-triphenyl-s-triazine derivatives show intense absorption bands typically below 400 nm. mdpi.com For instance, dendrimers incorporating the 2,4,6-triphenyl-1,3,5-triazine core exhibit strong absorption maxima around 250 nm and 325 nm, which are attributed to these π–π* transitions. acs.orgnih.gov The exact position and intensity of the absorption bands for this compound would be influenced by the electronic nature of the methyl and phenyl substituents and the solvent used for the measurement.
Table 1: Representative UV-Vis Absorption Data for a Related Triazine-Containing Dendrimer (D1) This data is for a larger dendrimer containing a 2,4,6-triphenyl-1,3,5-triazine core and is provided for illustrative purposes.
| Compound | Solvent | λmax (nm) | Transition |
|---|---|---|---|
| Dendrimer D1 | Not Specified | ~250 | π–π |
| ~325 | π–π |
Data sourced from The Journal of Organic Chemistry. acs.org
Many 1,3,5-triazine derivatives are known to be fluorescent, a property that is highly dependent on their molecular structure and environment. The fluorescence arises from the radiative decay of the lowest singlet excited state (S₁) to the ground state (S₀). The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter for quantifying the efficiency of the emission process.
For aryl-substituted triazines, fluorescence quantum yields can be significant. For example, a dendrimer (D2) containing four 1,3,5-triazine skeletons was found to have a high fluorescence quantum yield of 0.78. acs.orgnih.gov Another study on a 2,4,6-tris(3-bromophenyl)-1,3,5-triazine (B2567758) derivative reported a quantum yield of 17.6% in toluene, which increased to 44.2% after removing dissolved oxygen. researchgate.net The emission properties of this compound would similarly be characterized by its emission maximum (λem) and its quantum yield (ΦF), which are expected to show sensitivity to solvent polarity.
Table 2: Representative Fluorescence Data for Related Triazine Compounds This data is for related complex triazine derivatives and is provided for illustrative purposes.
| Compound | Solvent | λex (nm) | λem (nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| Dendrimer D1 | Not Specified | 315 | Not Specified | 0.32 |
| Dendrimer D2 | Not Specified | 315 | Red-shifted vs D1 | 0.78 |
| Derivative 11 | Toluene | Not Specified | 458 | 0.176 |
Data sourced from The Journal of Organic Chemistry acs.orgnih.gov and another study on triazine derivatives. researchgate.net
The excited-state dynamics of donor-acceptor molecules like aryl-substituted triazines can be complex. Upon photoexcitation, the molecule is promoted from its ground-state equilibrium geometry to a vibrationally excited level of the first singlet excited state. This initial, unrelaxed excited state is known as the Franck-Condon (FC) state. msu.edu
Following this initial excitation, the molecule can undergo structural relaxation. In molecules with rotatable donor and acceptor groups, such as the phenyl rings attached to the triazine core, this relaxation can involve the formation of a Twisted Intramolecular Charge Transfer (TICT) state. rsc.org The TICT state is characterized by a perpendicular arrangement of the donor and acceptor moieties, which facilitates a significant charge separation. rsc.org This process involves the transfer of an electron from an electron-donating part of the molecule (the phenyl rings) to an electron-accepting part (the triazine ring), which is enabled by the twisting motion around the connecting single bond.
The formation of a TICT state often results in a large Stokes shift and dual fluorescence in certain solvents—one emission band from the locally excited or FC state and another, red-shifted band from the relaxed TICT state. rsc.org The emission properties, particularly from the highly polar TICT state, are typically very sensitive to the polarity of the solvent. mdpi.com Time-resolved fluorescence spectroscopy is the primary tool used to monitor these dynamics, allowing for the measurement of the lifetimes of the different excited states and the rates of conversion between them.
Solid-State Structural Analysis: X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would reveal detailed information about its molecular conformation, including bond lengths, bond angles, and intermolecular interactions.
A key aspect of the structural analysis for this class of compounds is the planarity of the central triazine ring and the dihedral angles between this ring and the attached phenyl substituents. In related triazine structures, the six-membered triazine ring is typically planar or nearly planar. nih.goviucr.org However, steric hindrance between the phenyl groups and the triazine ring often forces the phenyl rings to twist out of the plane of the central ring. This twist angle is a critical conformational parameter that influences the extent of π-conjugation and, consequently, the electronic and photophysical properties of the molecule. For example, in a related benzo[e] nih.govacs.orgmdpi.comtriazine derivative, the bond angles within the triazine ring are close to 120°, indicative of sp² hybridization and a delocalized electronic structure. iucr.org
Table 3: Representative Crystal Data for a Related Triazine Compound (2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate) This data is for a different triazine derivative and is presented to illustrate the type of information obtained from X-ray crystallography.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.6208 (12) |
| b (Å) | 7.9828 (17) |
| c (Å) | 10.857 (2) |
| α (°) | 76.846 (4) |
| β (°) | 75.882 (4) |
| γ (°) | 75.954 (4) |
| Volume (ų) | 450.92 (17) |
Data sourced from a study on 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate. nih.gov
Intermolecular Interactions and Packing Effects in this compound
The primary forces expected to direct the self-assembly of this compound in the solid state include C-H···N hydrogen bonds and π–π stacking interactions. The nitrogen atoms of the triazine ring are inherently electron-rich and can act as acceptors for weak hydrogen bonds from the C-H donors of the methyl and phenyl substituents of neighboring molecules. Concurrently, the extended π-systems of the triazine and phenyl rings are anticipated to engage in stacking interactions, further stabilizing the crystal lattice.
Detailed Research Findings
In the absence of a definitive crystal structure for this compound, the following discussion is based on established findings for structurally similar molecules, providing a predictive framework for its supramolecular chemistry.
C-H···N Interactions: The nitrogen atoms of the 1,3,5-triazine ring are effective hydrogen bond acceptors. It is highly probable that the crystal structure of this compound is stabilized by a network of weak C-H···N hydrogen bonds. The hydrogen atoms of the phenyl rings and the methyl group can all act as donors in these interactions. In related structures, such as those of other substituted triazines, these interactions are crucial in directing the molecular packing, often leading to the formation of chains or sheets. nih.gov For example, in the crystal structure of 2,4-diamino-6-phenyl-1,3,5-triazine, N-H···N hydrogen bonds are a dominant feature of the supramolecular assembly. rsc.org While the methyl and phenyl C-H bonds are weaker donors than N-H bonds, they are still expected to play a significant role in the crystal engineering of the title compound.
π–π Stacking Interactions: The aromatic character of both the triazine and phenyl rings in this compound makes π–π stacking a significant contributor to the cohesive energy of the crystal. These interactions can occur between pairs of triazine rings, pairs of phenyl rings, or between a triazine and a phenyl ring of adjacent molecules. The geometry of these interactions can vary from a parallel-displaced to a T-shaped arrangement, depending on the electrostatic and steric factors. In the crystal structures of many aromatic compounds, including triazine derivatives, π–π stacking leads to the formation of columnar or herringbone motifs. For instance, 2,4,6-triphenyl-1,3,5-triazine, a close analog, would be expected to exhibit significant π–π stacking due to the presence of three phenyl rings. The introduction of a methyl group in place of one phenyl ring in this compound may alter the specific stacking geometry but is unlikely to eliminate this type of interaction.
The following interactive data table summarizes the typical geometric parameters for these types of intermolecular interactions as observed in related triazine derivatives.
| Interaction Type | Donor (D) - Acceptor (A) Distance (Å) | Angle (D-H···A) (°) |
| C-H···N | 2.8 - 3.5 | 120 - 170 |
| π–π Stacking | 3.3 - 3.8 (centroid-centroid distance) | Not Applicable |
Note: The data in this table is representative of values found in the crystal structures of similar substituted 1,3,5-triazine compounds and serves as an estimation for the interactions in this compound.
Mechanistic Insights into the Reactivity of 2 Methyl 4,6 Diphenyl 1,3,5 Triazine and Its Derivatives
Detailed Investigations of Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Nucleophilic aromatic substitution (SNAr) is a cornerstone of 1,3,5-triazine (B166579) chemistry. The presence of three nitrogen atoms in the ring significantly lowers the electron density, facilitating the attack of nucleophiles. The reactivity of substituted 2,4,6-triphenyl-1,3,5-triazines is dictated by the nature of the substituents and the attacking nucleophile.
The amination of 2-substituted-4,6-diphenyl-1,3,5-triazines with potassium amide (KNH2) in liquid ammonia (B1221849) provides a clear example of competing SNAr pathways: the conventional addition-elimination mechanism (SN(AE)) and the SN(Addition of Nucleophile, Ring Opening, and Ring Closure) or SN(ANRORC) mechanism. researchgate.net
The operative mechanism is highly dependent on the leaving group at the 2-position. For instance, the amination of 2-(methylthio)-4,6-diphenyl-1,3,5-triazine proceeds almost entirely (approximately 100%) through the SN(ANRORC) mechanism. researchgate.net In contrast, the amination of 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) with liquid ammonia, or of 2,4-diphenyl-1,3,5-triazine (B8718044) with KNH2, occurs via the SN(AE) pathway. researchgate.net
Interestingly, when 2-chloro-4,6-diphenyl-1,3,5-triazine is treated with KNH2 in liquid ammonia, both the SN(AE) and SN(ANRORC) mechanisms are observed to occur concurrently. The ratio between these two pathways is dependent on the concentration of KNH2. researchgate.net This dual mechanistic behavior highlights the subtle electronic and steric factors that govern the reactivity of these triazine derivatives.
| Substrate (X-group) | Reagent | Observed Mechanism(s) | Reference |
|---|---|---|---|
| SCH3 | KNH2/liquid NH3 | ~100% SN(ANRORC) | researchgate.net |
| Cl | liquid NH3 | SN(AE) | researchgate.net |
| H | KNH2/liquid NH3 | SN(AE) | researchgate.net |
| Cl | KNH2/liquid NH3 | SN(AE) and SN(ANRORC) | researchgate.net |
The SN(AE) mechanism proceeds through a discrete intermediate known as a Meisenheimer complex, or σ-adduct. wikipedia.org This species is formed by the addition of the nucleophile to the electron-deficient aromatic ring. For 1,3,5-triazines, the stability and characterization of these adducts provide crucial mechanistic insights.
While the direct isolation of a Meisenheimer adduct for 2-Methyl-4,6-diphenyl-1,3,5-triazine is not extensively documented, evidence for their formation is inferred from kinetic studies and spectroscopic data in related systems. For example, in the reaction of 2,4-diphenyl-1,3,5-triazine with the amide ion, PMR-spectroscopic evidence supports the covalent addition of the nucleophile at the C-6 position, forming a σ-adduct. researchgate.net The characterization of such intermediates is often challenging due to their transient nature, but techniques like low-temperature NMR spectroscopy can be employed to observe and characterize these species. tdx.cat
Advanced Studies on Cycloaddition Reactivity
The electron-deficient 1,3,5-triazine ring can participate as the azadiene component in inverse electron demand Diels-Alder (IEDDA) reactions. This reactivity offers a powerful tool for the synthesis of other heterocyclic systems. acs.org
In an IEDDA reaction, an electron-deficient diene (in this case, the triazine ring) reacts with an electron-rich dienophile. sigmaaldrich.com While the IEDDA reactions of 1,2,3- and 1,2,4-triazines have been more extensively studied, the 1,3,5-triazine core also exhibits this mode of reactivity. nih.govacs.org The reaction typically proceeds with the expulsion of a stable molecule, such as dinitrogen, leading to the formation of a new heterocyclic ring.
For instance, the reaction of 4,6-diphenyl-1,2,3,5-tetrazine with amidines proceeds via a cycloaddition-elimination sequence to afford fully substituted 1,3,5-triazines in excellent yields under mild conditions. nih.gov This demonstrates the facility with which the triazine core can be assembled through such pathways, and by extension, suggests the potential for this compound to undergo analogous transformations with suitable dienophiles.
The regioselectivity of IEDDA reactions involving unsymmetrical triazines is a key consideration. In the case of related azadienes like 4,6-diphenyl-1,2,3,5-tetrazine, cycloaddition occurs with a predictable regioselectivity where the most electron-rich atom of the dienophile attaches to the C4 position of the tetrazine ring. nih.gov A similar regiochemical outcome would be anticipated for reactions involving this compound, governed by the electronic properties of the substituents and the dienophile.
The scope of dienophiles that can participate in these reactions is broad and includes electron-rich alkenes and alkynes. The reactivity of the triazine can be tuned by the substituents on the ring; electron-withdrawing groups generally enhance the rate of reaction. acs.org
Oxidation and Reduction Pathways in Triazine Ring Systems
The redox behavior of the 1,3,5-triazine ring is of interest for applications in materials science and catalysis. Both oxidation and reduction of the triazine core have been investigated.
One-electron oxidation of 1,3,5-triazines has been observed with powerful oxidizing agents such as the sulfate (B86663) radical anion (SO4•−). The standard reduction potentials of 1,3,5-triazine radical cations are estimated to be approximately 2.3 ± 0.1 V vs. NHE. rsc.org In the context of materials science, 2,4,6-triphenyl-1,3,5-triazine (B147588) has been incorporated into dendrimers that act as efficient photocatalysts for the selective oxidation of benzylamines under mild, aerobic conditions. acs.org
The reduction of triazine derivatives has also been explored. Electrochemical studies on hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) show that the triazine ring can undergo reduction, leading to ring cleavage and the formation of smaller molecular fragments. acs.orgnih.gov This highlights a potential degradation pathway for triazine-based compounds. The specific oxidation and reduction pathways for this compound would be influenced by the phenyl and methyl substituents, which can affect the electron density of the triazine ring and the stability of any resulting radical ions or intermediates.
| Redox Process | Standard Reduction Potential (E°) | Reference |
|---|---|---|
| One-electron oxidation of 1,3,5-triazine radical cations | ≈ 2.3 ± 0.1 V vs. NHE | rsc.org |
Tautomeric Equilibria and Intramolecular Proton Transfer Processes
Tautomerism, a phenomenon of significant interest in physical organic chemistry, plays a crucial role in the reactivity and properties of heterocyclic systems, including 1,3,5-triazine derivatives. The structural arrangement of this compound and related compounds allows for the existence of multiple tautomeric forms, governed by factors such as intramolecular hydrogen bonding and external conditions. academie-sciences.fr
For 1,3,5-triazines bearing an acylmethyl substituent, such as a methyl group that can be considered a simplified analogue, the potential for tautomerism is significant. academie-sciences.fr These compounds can exist in equilibrium between the standard keto form and two other tautomers stabilized by intramolecular hydrogen bonds: an enol and an enaminone form. academie-sciences.frresearchgate.net This equilibrium is particularly influenced by the presence of a strong intramolecular Resonance-Assisted Hydrogen Bond (RAHB). academie-sciences.frrsc.orgrsc.orgmdpi.com
In this context, three potential tautomeric forms can be considered:
Form A (Acylmethyl/Keto): The conventional structure of the molecule.
Form B (Enol): Formed by the migration of a proton from the methyl group to the carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond. This form is stabilized by a six-membered hydrogen-bonded chelate ring where a triazine nitrogen atom acts as the proton acceptor. academie-sciences.fr
Form C (Enaminone): Also formed by proton migration from the methyl group, but in this case, to a ring nitrogen atom. This creates a structure with an exocyclic double bond and an N-H group within the six-membered chelate ring, where the carbonyl oxygen now acts as the proton acceptor. academie-sciences.fr
The delocalization of electrons within the conjugated system of the RAHB enhances the strength of the hydrogen bond by increasing both the acidity of the proton donor and the basicity of the proton acceptor. academie-sciences.fr While in some systems the enol form is favored in non-polar solvents, studies on related acylmethyl-1,3,5-triazines have shown that the enaminone form can be predominant, and in some cases, is the only form observed in the solid state via X-ray crystallography. academie-sciences.frresearchgate.net
Theoretical calculations using Density Functional Theory (DFT) are instrumental in determining the relative stabilities of these tautomers. researchgate.netnih.govmdpi.com For instance, studies on 6-benzoylmethyl-1,3,5-triazin-2,4-diamine have provided insights into the energetic landscape of this tautomeric equilibrium.
Relative Energies of Tautomeric Forms of a Model Acylmethyl-1,3,5-triazine
| Tautomeric Form | Description | Calculated Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| Form A (Keto) | Standard acylmethyl structure | Reference (0.00) | academie-sciences.fr |
| Form B (Enol) | Stabilized by intramolecular RAHB (N as H-acceptor) | Calculated to be less stable than Form C | academie-sciences.fr |
| Form C (Enaminone) | Stabilized by intramolecular RAHB (O as H-acceptor) | Often the most stable tautomer | academie-sciences.fr |
Intramolecular proton transfer (IPT) is a dynamic process closely related to tautomerism. In certain derivatives, particularly those containing a hydroxyl group ortho to the triazine ring (o-hydroxyphenyl-triazines), an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) can occur. sciengine.comfao.orgacs.org This photochemical process involves a four-level reaction cycle (E → E* → K* → K), where the molecule in its ground state enol form (E) is photoexcited to its excited enol form (E*). sciengine.com
Following excitation, a rapid proton transfer occurs from the hydroxyl group (proton donor) to a nitrogen atom on the triazine ring (proton acceptor), leading to the formation of an excited keto tautomer (K*). sciengine.comnih.gov This excited keto form then decays back to its ground state (K) via fluorescence, emitting light at a significantly longer wavelength than the initial absorption. This phenomenon results in an unusually large Stokes shift, a key characteristic of ESIPT. sciengine.comnih.gov The ground state keto tautomer then rapidly reverts to the more stable enol form, completing the cycle.
The efficiency and occurrence of ESIPT can be influenced by substituents on the hydroxyphenyl ring. Electron-withdrawing groups can enhance the acidity of the hydroxyl proton, thereby facilitating the proton transfer process. sciengine.com Conversely, electron-donating groups may reduce the acidity and hinder ESIPT. sciengine.com Although direct evidence for ESIPT in this compound itself is not established due to the lack of the required ortho-hydroxyl group, the study of its derivatives provides crucial mechanistic insights into the proton transfer capabilities inherent to the 1,3,5-triazine scaffold.
Characteristics of Excited-State Intramolecular Proton Transfer (ESIPT)
| Characteristic | Description | Significance | Reference |
|---|---|---|---|
| Mechanism | Ultrafast transfer of a proton in the excited state, leading to enol-keto tautomerization. | Forms a transient keto-tautomer with different electronic and geometric properties. | sciengine.comnih.gov |
| Requirement | Presence of an intramolecular hydrogen bond between a proton donor (e.g., -OH) and an acceptor (e.g., triazine N-atom). | Geometric proximity is crucial for the process to occur. | nih.gov |
| Spectroscopic Signature | Large Stokes shift due to emission from the keto tautomer. | Indicates a significant structural reorganization upon excitation and emission. | sciengine.comnih.gov |
| Influencing Factors | Substituents on the aromatic rings (electron-donating vs. electron-withdrawing). | Modulates the acidity of the proton donor and the efficiency of the ESIPT process. | sciengine.com |
Computational Chemistry and Theoretical Modeling
Ab Initio Molecular Orbital (MO) Calculations for Reactivity Predictions
Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, provide a rigorous framework for predicting chemical reactivity. While DFT is itself an ab initio method, this category also includes wavefunction-based approaches like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods.
These methods can be used to model the reactivity of 2-Methyl-4,6-diphenyl-1,3,5-triazine by:
Mapping Reaction Pathways: By calculating the potential energy surface for a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. This allows for the determination of activation energies, which are crucial for predicting reaction rates. For example, the nucleophilic substitution at the carbon atoms of the triazine ring, a characteristic reaction of this class of compounds, can be modeled to understand its mechanism. clockss.org
Calculating Reactivity Descriptors: Based on the calculated electronic structure, various descriptors of reactivity can be derived. These include atomic charges (indicating sites for electrophilic or nucleophilic attack), the Fukui function (which identifies the most reactive sites in a molecule), and the molecular electrostatic potential (MEP) map, which visualizes electron-rich and electron-poor regions. openaccesspub.org
Modeling Intermolecular Interactions: Fragment molecular orbital (FMO) calculations, an ab initio based method, can be used to study the interaction between the triazine derivative and other molecules, such as a biological receptor, by breaking down the interaction energy into its constituent components. researcher.life
Theoretical Kinetic Isotope Effect (KIE) Calculations
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. princeton.edu Theoretical calculation of KIEs is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and characterizing the geometry of the transition state.
KIEs are calculated from the vibrational frequencies of the reactant and transition state structures for both the light and heavy isotopologues, which are typically obtained from DFT calculations. The effect arises primarily from the difference in zero-point vibrational energies (ZPVE) between the isotopic molecules. princeton.edu
For a hypothetical reaction involving this compound, such as a proton abstraction from the methyl group, one could calculate the KIE by comparing the reaction rate of the normal compound with that of its deuterated analogue (where the methyl group is -CD3). A significant primary KIE (kH/kD > 2) would provide strong evidence that the C-H bond is being broken in the rate-determining step of the reaction. Studies on other organic reactions have successfully used a combination of experimental KIE measurements and theoretical calculations to distinguish between concerted and stepwise mechanisms. nih.gov While no specific KIE studies on this compound were found, this methodology remains a potent tool for investigating its potential reaction pathways.
Development and Validation of Computational Chemistry Models
Beyond studying single molecules, computational chemistry is used to develop and validate models that can predict the properties of a whole class of compounds. For 1,3,5-triazine (B166579) derivatives, these models are crucial for applications like drug design and materials science. derpharmachemica.comnih.gov
Model Development: This process often begins with a "training set" of triazine molecules for which a specific property (e.g., biological activity, UV absorption maximum) is known experimentally. Computational methods are then used to calculate a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each molecule in the set. Statistical techniques are then used to build a model that correlates these descriptors with the observed property. Examples include:
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): These are mathematical models that relate molecular structure to activity or property. sci-hub.seresearchgate.net
Pharmacophore Models: These models define the essential 3D arrangement of functional groups required for biological activity. researchgate.net
Reactive Force Fields (ReaxFF): For studying chemical reactions on a large scale, force fields can be developed based on quantum mechanics data to enable large-scale molecular dynamics simulations of reactive processes. rsc.org
Model Validation: A developed model must be rigorously validated to ensure its predictive power. Common validation techniques include:
Internal Cross-Validation: The training set is divided into subsets, and the model is repeatedly trained on some subsets and tested on the remaining one.
External Validation: The model's predictive ability is tested on an "external set" of molecules that were not used in its development. A high correlation between predicted and actual values for the test set indicates a robust and reliable model. researchgate.net
These validated models can then be used to screen virtual libraries of novel triazine compounds, prioritizing the synthesis of candidates with the most promising properties. nih.gov
Applications in Advanced Materials Science and Organic Photonics
Development of Organic Light-Emitting Diodes (OLEDs) Materials
The 1,3,5-triazine (B166579) core is a critical component in many materials developed for OLED technology due to its electron-deficient nature, which facilitates electron transport—a key process in OLED operation. researchgate.netnih.gov Derivatives of 2,4,6-triphenyl-1,3,5-triazine (B147588) are frequently investigated for their potential in light-emitting applications. researchgate.net The stability of the triazine ring also contributes to the operational lifetime of OLED devices. st-andrews.ac.uk
In phosphorescent OLEDs (PhOLEDs), a host material is required to disperse and stabilize the phosphorescent emitter, facilitating efficient energy transfer. Bipolar host materials, which can transport both electrons and holes, are particularly sought after to achieve balanced charge injection and enhance device performance. rsc.org While 2-Methyl-4,6-diphenyl-1,3,5-triazine itself is not commonly cited as a primary host material, its core structure is integral to the design of advanced bipolar hosts. For instance, by functionalizing the 2-position of the 4,6-diphenyl-1,3,5-triazine core with hole-transporting units like carbazole or dibenzocarbazole, researchers have synthesized highly effective host materials for green and yellow PhOLEDs. rsc.orgelsevierpure.com These derivative materials demonstrate excellent thermal stability and high triplet energy, which are crucial for hosting phosphorescent emitters. elsevierpure.com
Table 1: Performance of PhOLEDs Using Diphenyl-1,3,5-Triazine-Based Host Materials
| Host Material Derivative | Emitter Color | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) |
|---|---|---|---|
| TRZ-DBC1 | Yellow | 71.4 | 25.4 |
| TRZ-DBC2 | Green | 75.9 | 24.7 |
| DPTPCz | Green | - | 21.2 |
Data sourced from studies on dibenzocarbazole (TRZ-DBC) and carbazole (DPTPCz) derivatives of 4,6-diphenyl-1,3,5-triazine. rsc.orgelsevierpure.com
The structure of this compound features a conjugated system formed by the triazine ring and the two phenyl groups. solubilityofthings.com This conjugation allows for effective absorption and emission of light, a fundamental requirement for materials used in optoelectronic devices like OLEDs. solubilityofthings.com By chemically modifying the phenyl groups or the methyl group, the extent of π-conjugation can be extended or altered, allowing for the tuning of the material's emission color and efficiency. This design flexibility makes the diphenyl-triazine scaffold a valuable starting point for creating a wide array of light-emitting organic materials. researchgate.net
The performance of an OLED is heavily dependent on the electronic properties of its constituent materials, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The 1,3,5-triazine ring is strongly electron-withdrawing, which leads to low LUMO energy levels, facilitating efficient electron injection and transport. nih.govst-andrews.ac.uk The phenyl groups attached to the triazine core contribute to the material's stability and can be functionalized to fine-tune the HOMO and LUMO levels. solubilityofthings.com For example, attaching electron-donating groups to the phenyl rings can raise the HOMO level, thereby reducing the energy barrier for hole injection. This ability to engineer the electronic properties is crucial for achieving charge balance within the OLED, which is essential for high efficiency and long device lifetime. rsc.org
Table 2: Electronic Properties of Selected Triazine Derivatives for OLEDs
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| OTrPhCz | -5.83 | -2.88 | 2.95 |
Data for ortho-linked carbazole derivatives of 2,4,6-triphenyl-1,3,5-triazine. rsc.org
Photoinitiators and Photoacid Generators (PAGs) in Polymerization Processes
The 1,3,5-triazine framework is a common structural feature in a class of compounds known as photoinitiators and photoacid generators (PAGs). tcichemicals.com These molecules are designed to decompose upon exposure to light, generating reactive species—free radicals or strong acids—that can initiate polymerization. tcichemicals.comacs.org However, this functionality is highly dependent on the substituents attached to the triazine core.
Specifically, triazine derivatives that act as effective PAGs typically contain trichloromethyl (–CCl₃) groups. tcichemicals.comevitachem.com Upon UV irradiation, the carbon-chlorine bond in these groups cleaves, ultimately leading to the formation of hydrochloric acid. acs.org This photo-generated acid can then catalyze reactions such as cationic polymerization or the deprotection of chemically amplified photoresists. Compounds like 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine are used as actinometers for measuring photoacid generation quantum yields. acs.org
In contrast, this compound lacks these photolabile trichloromethyl groups. Its phenyl and methyl substituents are not readily cleaved to produce radicals or acids under typical photolytic conditions. Therefore, while its core structure is related to important PAGs, this compound itself is not used as a photoinitiator or photoacid generator.
Table 3: Structural Comparison of Triazine Compounds
| Compound Name | Structure | Key Functional Group for Photoinitiation |
|---|---|---|
| This compound | Triazine ring with methyl and phenyl groups | None |
Ultraviolet Absorbers and Photostabilizers for Polymer Protection
Derivatives of 1,3,5-triazine are highly effective ultraviolet (UV) absorbers, used as additives to protect polymers, coatings, and adhesives from degradation caused by UV radiation. sarex.comuvabsorber.com These additives function by strongly absorbing damaging UV light and dissipating the energy harmlessly as heat, thereby preventing the photo-oxidation of the polymer matrix. uvabsorber.com
The most effective triazine-based UV absorbers are typically 2-(2-hydroxyphenyl)-1,3,5-triazine derivatives. sci-hub.se The key to their function is the presence of a hydroxyl (–OH) group on one of the phenyl rings at a position ortho to the point of attachment to the triazine ring. This specific arrangement allows for an ultra-fast, reversible excited-state intramolecular proton transfer (ESIPT) process, which is the primary mechanism for energy dissipation.
Therefore, while the 2,4-diphenyl-1,3,5-triazine (B8718044) core is a fundamental part of these high-performance UV absorbers, the presence of the ortho-hydroxyl group is critical. A well-known commercial example is 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, which provides excellent photostability to polymers like polycarbonates and polyesters. uvabsorber.com this compound lacks the necessary hydroxyl group and thus does not function as a high-performance UV absorber via the ESIPT mechanism.
Functional Materials for Coatings and Adhesives
The primary application of the 2,4-diphenyl-1,3,5-triazine structure in coatings and adhesives is as a scaffold for UV absorbers and photostabilizers. sarex.com By incorporating derivatives such as 2-(2-hydroxyphenyl)-1,3,5-triazines into coating or adhesive formulations, the durability and weather-resistance of the final product can be significantly enhanced. uvabsorber.comgoogle.com These additives protect the polymeric binder and any pigments from fading, chalking, and loss of physical properties upon exposure to sunlight. uvabsorber.com
While not a direct additive itself, this compound represents the core structure from which these essential polymer protectors are derived. Furthermore, other types of triazine derivatives, such as those containing trichloromethyl groups, can be used as photoinitiators for UV-curable coatings and adhesives, demonstrating the versatility of the triazine core in this industrial sector. researchgate.netnih.gov
Integration in Supramolecular Architectures and Dendrimer Chemistry
The 1,3,5-triazine core is a fundamental building block in supramolecular chemistry and the synthesis of dendrimers. rsc.orgrsc.org Its planar geometry and the presence of three nitrogen atoms allow for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for the self-assembly of complex architectures. nih.gov The synthesis of dendrimers, which are highly branched, monodisperse macromolecules, often utilizes triazine derivatives as either the core or the branching units. nih.govresearchgate.net
Aromatic dendrimers featuring a 1,3,5-triazine core have been extensively investigated for their unique photophysical and thermal properties. nih.gov The triazine ring's electron-deficient nature, when combined with electron-donating dendritic branches, can lead to materials with interesting charge-transfer characteristics suitable for applications in organic electronics. nih.gov
While direct studies on this compound as a dendrimer core are not prevalent, extensive research has been conducted on the closely related 2,4,6-triphenyl-1,3,5-triazine. This compound serves as an excellent model for understanding the potential of asymmetrically substituted triazines. Dendrimers with a 2,4,6-triphenyl-1,3,5-triazine core have demonstrated enhanced thermal stability and favorable electronic properties. nih.gov These dendrimers are often synthesized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the precise construction of the dendritic architecture around the central triazine core. acs.org
The synthetic strategies for creating these dendrimers typically involve the functionalization of a triazine precursor, such as 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446), with appropriate dendritic wedges. nih.gov The versatility of this approach allows for the incorporation of various functional groups at the periphery of the dendrimer, tuning its solubility, processability, and electronic properties.
| Synthetic Method | Description | Key Reagents | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Sequential replacement of chlorine atoms on cyanuric chloride with amine or alcohol-containing dendrons. | Cyanuric chloride, various amines/alcohols | nih.gov |
| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction between a boronic acid derivative and a halogenated triazine core. | Halogenated triazine, boronic acid derivatives, Palladium catalyst | acs.org |
| Cycloaddition Reactions | Formation of the triazine ring from nitrile-functionalized precursors. | Nitrile-substituted guanidines | nih.gov |
Catalytic Applications in Organic Synthesis
The electron-deficient nature of the 1,3,5-triazine ring makes it an intriguing platform for the development of catalysts. Triazine derivatives can act as ligands for metal catalysts or, in some cases, function as metal-free catalysts themselves. rsc.org
Metal-Based Catalysis: The nitrogen atoms within the 1,3,5-triazine ring can coordinate with metal centers, making triazine derivatives suitable as ligands in coordination chemistry and catalysis. While specific catalytic applications of this compound are not well-documented, related triazine compounds have been employed in various catalytic transformations. For instance, metal-organic frameworks (MOFs) constructed from triazine-based ligands and cobalt(II) ions have been shown to be effective electrocatalysts for the oxygen reduction reaction. rsc.org Furthermore, palladium complexes bearing triazine-based ligands have been utilized in cross-coupling reactions. nih.gov
Metal-Free Catalysis: There is growing interest in the use of purely organic molecules as catalysts to avoid the cost and potential toxicity of metal-based systems. Aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores have been successfully employed as innovative, metal-free photocatalysts. acs.org These dendrimers have demonstrated high efficiency and selectivity in the aerobic oxidation of benzylamines to the corresponding N-benzylidene benzylamines under mild conditions. acs.org The catalytic activity is attributed to the photophysical properties of the triazine-containing dendrimer, which can absorb light and promote the formation of reactive oxygen species. acs.org Given the structural similarities, it is plausible that this compound could also exhibit photocatalytic activity.
| Catalyst Type | Example | Application | Mechanism | Reference |
|---|---|---|---|---|
| Metal-Based | Co(II)-triazine MOFs | Oxygen Reduction Reaction | Electrocatalysis | rsc.org |
| Metal-Based | Palladium-triazine complexes | Cross-coupling reactions | Organometallic catalysis | nih.gov |
| Metal-Free | 2,4,6-triphenyl-1,3,5-triazine cored dendrimers | Aerobic oxidation of amines | Photocatalysis | acs.org |
Systematic Functionalization and Design of 1,3,5 Triazine Derivatives
Rational Design Principles for Substituted 1,3,5-Triazines
The design of substituted 1,3,5-triazines, particularly unsymmetrical derivatives like 2-Methyl-4,6-diphenyl-1,3,5-triazine, is guided by the desired physicochemical properties of the target molecule. A primary strategy involves the sequential manipulation of a readily available precursor, most commonly 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise substitution. This differential reactivity is a cornerstone of rational design, enabling the introduction of different nucleophiles at specific positions. mdpi.comnih.gov
For a target molecule such as this compound, the design would necessitate a synthetic plan that allows for the introduction of one methyl group and two phenyl groups. This can be approached through two main retrosynthetic pathways:
Sequential Substitution: Starting with cyanuric chloride, one could envision a series of nucleophilic substitution reactions. The order of introduction of the methyl and phenyl groups would be a critical design parameter, influenced by the reactivity of the respective nucleophiles and the changing electrophilicity of the triazine ring as substitutions proceed. mdpi.com
Cyclotrimerization: An alternative approach involves the co-cyclotrimerization of two different nitriles. In this case, a mixture of benzonitrile (B105546) and acetonitrile (B52724) would be reacted under conditions that favor the formation of the unsymmetrical product over the symmetrical 2,4,6-triphenyl-1,3,5-triazine (B147588) and 2,4,6-trimethyl-1,3,5-triazine. uc.pt The stoichiometry of the starting nitriles and the choice of catalyst are key variables in directing the reaction towards the desired product. researchgate.net
Modern synthetic methodologies, such as microwave-assisted synthesis, are also incorporated into the rational design process to enhance reaction rates, improve yields, and promote greener chemical processes. uc.pt
Strategies for Introducing Diverse Substituents (Aryl, Alkyl, Heteroaryl, etc.)
The introduction of a variety of substituents onto the 1,3,5-triazine (B166579) ring is well-established, with several synthetic strategies available to the medicinal and materials chemist.
The most prevalent method for synthesizing unsymmetrically substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution of cyanuric chloride. mdpi.comnih.gov The reactivity of the chlorine atoms decreases with each substitution, allowing for a regioselective approach. Typically, the first substitution can be achieved at low temperatures (e.g., 0 °C), the second at room temperature, and the third at elevated temperatures. nih.gov
To synthesize this compound via this method, a plausible route would involve:
Reaction of cyanuric chloride with two equivalents of a phenylating agent (e.g., phenyllithium (B1222949) or a Suzuki coupling with phenylboronic acid) to form 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446).
Subsequent reaction with a methylating agent (e.g., methylmagnesium bromide or a suitable organocuprate) to replace the final chlorine atom.
Alternatively, a cross-cyclotrimerization reaction of nitriles offers a more direct route to the triazine core. uc.pt For this compound, this would involve the reaction of two equivalents of benzonitrile with one equivalent of acetonitrile. This method can be challenging due to the potential for the formation of a mixture of symmetrically and unsymmetrically substituted products. However, under certain conditions, such as microwave irradiation and with appropriate catalysts, the yield of the desired unsymmetrical product can be optimized. For instance, studies on the cross-cyclotrimerization of benzonitrile and acetonitrile have shown that by adjusting the molar ratio of the nitriles, the formation of the unsymmetrical product can be favored. researchgate.net
The table below summarizes some synthetic approaches for introducing substituents onto a 1,3,5-triazine ring.
| Strategy | Precursor | Reagents | Substituents Introduced | Ref. |
| Sequential Nucleophilic Substitution | Cyanuric Chloride | Alcohols, Amines, Thiols | Alkoxy, Amino, Thio | mdpi.com |
| Suzuki Coupling | Chloro-substituted triazine | Arylboronic acids | Aryl | acs.org |
| Cross-Cyclotrimerization | Nitriles (e.g., Benzonitrile, Acetonitrile) | Acid or metal catalyst | Aryl, Alkyl | uc.ptresearchgate.net |
Structure-Property Relationships in Functionalized Triazines
The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. The introduction of substituents can significantly modulate this electronic character. Phenyl groups, being aromatic, can engage in π-conjugation with the triazine ring. Depending on the substitution on the phenyl rings themselves, they can act as either electron-donating or electron-withdrawing groups. In the case of unsubstituted phenyl groups, they are generally considered to be weakly electron-withdrawing through inductive effects but can participate in resonance.
The methyl group, in contrast, is a weak electron-donating group through an inductive effect. This combination of two phenyl groups and one methyl group in this compound results in an unsymmetrical distribution of electron density across the molecule. This can lead to a significant dipole moment and influence the molecule's intermolecular interactions and solubility.
Computational studies on related substituted triazines have shown that the nature of the substituents has a profound impact on the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. rsc.org For instance, the introduction of electron-donating groups tends to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, thereby reducing the HOMO-LUMO gap. This tuning of the energy levels is crucial for applications in organic electronics, such as in the design of host materials for organic light-emitting diodes (OLEDs).
The following table presents hypothetical trends in the electronic properties of substituted triazines based on general principles.
| Substituent Combination | Expected Effect on HOMO | Expected Effect on LUMO | Expected HOMO-LUMO Gap |
| 2,4,6-Triphenyl | Lowered | Lowered | Moderate |
| 2,4,6-Trimethyl | Raised | Slightly Raised | Larger |
| 2-Methyl-4,6-diphenyl | Intermediate | Lowered | Intermediate |
The photophysical properties of 1,3,5-triazine derivatives are highly tunable through chemical modification. The absorption and emission characteristics are governed by the extent of π-conjugation and the presence of donor-acceptor interactions within the molecule. In this compound, the phenyl groups extend the π-conjugated system, which is expected to result in absorption in the UV region.
Studies on 2,4,6-triphenyl-1,3,5-triazine and its derivatives have shown that these molecules can exhibit interesting photophysical phenomena, including two-photon absorption (2PA). researchgate.netmdpi.com 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons, which can lead to fluorescence at a shorter wavelength than the excitation light. The 2PA cross-section is sensitive to the molecular structure, with extended conjugation and a symmetrical charge distribution often leading to enhanced 2PA activity. nih.gov
The unsymmetrical nature of this compound could lead to a more complex photophysical behavior compared to its symmetrical counterparts. The introduction of both electron-donating (methyl) and π-conjugated (phenyl) groups can create intramolecular charge transfer (ICT) character in the excited state. This can influence the Stokes shift (the difference between the absorption and emission maxima) and the quantum yield of fluorescence. nih.gov
The following table summarizes the photophysical properties of some representative substituted 1,3,5-triazines from the literature to illustrate the effect of substitution.
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Two-Photon Absorption (GM) | Ref. |
| 2,4,6-Tris[4-(phenylethynyl)phenyl]-1,3,5-triazine | 368 | 420 | >0.46 | Not Reported | researchgate.net |
| Extended 2,4,6-triphenyl-s-triazines | >400 | Varies | Varies | Up to 174 | researchgate.netnih.gov |
Synthesis of Poly-Triazine Systems and Triazine-Containing Hybrid Materials
The robust nature and versatile functionality of the 1,3,5-triazine ring make it an excellent building block for the construction of polymers and hybrid materials. While specific examples of polymers or hybrid materials derived directly from this compound are not readily found in the literature, the general strategies for incorporating triazine units into larger architectures are well-established.
One approach to synthesizing poly-triazine systems is through the polycondensation of triazine-containing monomers. For example, dichlorotriazine derivatives can be reacted with diamines or diols to form polyguanamines or polycyanurates, respectively. researchgate.net A polymer with a structure related to the title compound, poly[2-methyl-4,6-(4,4''-diphenylene)-1,3,5-triazine], has been synthesized, demonstrating the feasibility of incorporating methyl-substituted triazine units into a polymer backbone.
Triazine derivatives can also be incorporated into hybrid materials. For instance, they can be used as ligands to coordinate with metal ions to form metal-organic frameworks (MOFs). These materials can exhibit porosity and catalytic activity. Furthermore, triazine-based molecules can be covalently linked to other functional materials, such as porphyrins or Bodipy dyes, to create complex architectures with tailored photophysical properties.
The synthesis of triazine-containing covalent organic frameworks (COFs) has also been reported. These materials are constructed from the self-condensation of triazine-based monomers or the co-condensation with other organic linkers. Such materials can possess high surface areas and have potential applications in gas storage and catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
